molecular formula C6H12N2 B12755376 SH5Kfx2EE4 CAS No. 90376-99-1

SH5Kfx2EE4

Cat. No.: B12755376
CAS No.: 90376-99-1
M. Wt: 112.17 g/mol
InChI Key: CAOHBROWLMCZRP-ZCFIWIBFSA-N
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Description

2-Amino-2,3-dimethylbutyronitrile, also known by its identifier SH5Kfx2EE4, is a chemical compound with the molecular formula C6H12N2. It is a nitrile derivative and has applications in various fields, including chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2,3-dimethylbutyronitrile can be synthesized through several methods. One common method involves the reaction of sodium cyanide with methyl isopropyl ketone in the presence of ammonium chloride and a phase transfer catalyst such as benzyltriethylammonium chloride. The reaction is carried out at room temperature with continuous stirring, followed by extraction and purification steps .

Industrial Production Methods

In industrial settings, the compound is often produced using enzymatic methods. For example, the hydration of 2-amino-2,3-dimethylbutyronitrile to 2-amino-2,3-dimethylbutyramide can be catalyzed by nitrile hydratase in a biphasic system. This method is environmentally friendly and offers high yields .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2,3-dimethylbutyronitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for 2-amino-2,3-dimethylbutyronitrile involves its conversion to 2-amino-2,3-dimethylbutyramide through the action of nitrile hydratase. This enzyme catalyzes the hydration of the nitrile group to an amide group, facilitating various downstream applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2,3-dimethylbutyronitrile is unique due to its specific structure and reactivity, making it a valuable intermediate in the synthesis of various herbicides and other compounds. Its ability to undergo enzymatic hydration also highlights its importance in green chemistry applications .

Properties

CAS No.

90376-99-1

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

(2S)-2-amino-2,3-dimethylbutanenitrile

InChI

InChI=1S/C6H12N2/c1-5(2)6(3,8)4-7/h5H,8H2,1-3H3/t6-/m1/s1

InChI Key

CAOHBROWLMCZRP-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)[C@@](C)(C#N)N

Canonical SMILES

CC(C)C(C)(C#N)N

Origin of Product

United States

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